(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17.beta.-hydroxy Wortmannin is a derivative of wortmannin, a furanosteroid metabolite originally isolated from the fungus Penicillium funiculosum. This compound is known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making it a valuable tool in cancer research and other scientific fields .
準備方法
The synthesis of 17.beta.-hydroxy Wortmannin involves several steps, starting from wortmannin. The key step is the introduction of a hydroxyl group at the 17th position. This can be achieved through selective oxidation reactions.
化学反応の分析
17.beta.-hydroxy Wortmannin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furanosteroid structure.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and esterified derivatives .
科学的研究の応用
17.beta.-hydroxy Wortmannin has a wide range of applications in scientific research:
Cancer Research: It is used to study the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
Cell Biology: The compound is used to investigate cellular processes such as autophagy and apoptosis.
Drug Development: Its inhibitory effects on PI3K and mTOR make it a candidate for developing new anticancer drugs.
Biochemistry: It serves as a tool to study enzyme inhibition and signal transduction pathways.
作用機序
17.beta.-hydroxy Wortmannin exerts its effects primarily by inhibiting PI3K and mTOR. It binds covalently to the active site of these enzymes, preventing their activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects autophagy by modulating the activity of the PIK3C3-beclin 1 complex .
類似化合物との比較
17.beta.-hydroxy Wortmannin is unique due to its specific hydroxylation at the 17th position, which enhances its inhibitory effects on PI3K and mTOR compared to wortmannin. Similar compounds include:
Wortmannin: The parent compound, less potent in PI3K inhibition.
LY294002: Another PI3K inhibitor, structurally different but functionally similar.
Rapamycin: An mTOR inhibitor, used in combination with PI3K inhibitors for enhanced effects.
特性
分子式 |
C23H26O8 |
---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
[(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12?,13-,14+,15-,22+,23+/m1/s1 |
InChIキー |
XLJORQYAOTYVQS-KKHFITRHSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CCC2C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)O)C |
正規SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。